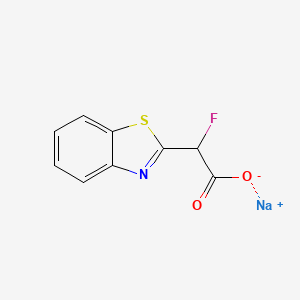

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate

Übersicht

Beschreibung

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activities

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action includes the inhibition of key enzymes involved in DNA replication and cell division .

Anticancer Potential

Research has shown that benzothiazole derivatives exhibit anticancer activities. This compound is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The compound's unique structure allows for modifications that can enhance its efficacy against different cancer types .

Case Study: Antitubercular Activity

A recent study evaluated this compound's antitubercular activity. The compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis, with IC50 values comparable to standard antitubercular drugs. This positions it as a potential lead compound for further development.

Agricultural Applications

Herbicide Development

Due to its biological activity, this compound is being explored as a potential herbicide. Its ability to inhibit specific metabolic pathways in plants can lead to effective weed management solutions. Field trials are underway to assess its efficacy and safety in agricultural settings.

Material Science Applications

Dyes and Pigments

The compound's unique chemical structure allows it to be used in producing dyes and pigments with specific properties. Its application in material science extends to developing materials with enhanced stability and reactivity, which are crucial in various industrial processes.

Wirkmechanismus

The mechanism of action of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can interfere with the synthesis of essential biomolecules, leading to cell death. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

2-Phenylbenzothiazole: Known for its antimicrobial and anticancer activities.

2-Methylbenzothiazole: Used in the production of dyes and pigments.

Uniqueness: Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is unique due to the presence of the fluoroacetate moiety, which imparts specific chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development and other applications.

Biologische Aktivität

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a benzothiazole ring with a fluoroacetate group. The synthesis typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base like sodium hydroxide, resulting in the formation of the benzothiazole structure through cyclization processes.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It is particularly effective against various strains of bacteria and fungi, making it a candidate for developing new antibiotics.

Mechanism of Action

The compound's mechanism involves inhibiting key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to disrupted cellular processes and ultimately cell death. Furthermore, it may interfere with the synthesis of essential biomolecules.

Case Study 1: Sodium Fluoroacetate Poisoning

A notable case involved a 14-year-old patient who ingested sodium fluoroacetate (known as "Guayaquil liquid" in Colombia) for suicidal purposes. This incident highlighted the compound's toxicity, leading to acute kidney injury and multi-organ failure. The patient was treated with supportive measures including renal replacement therapy and eventually recovered after intensive care management . This case underscores the dual nature of sodium fluoroacetate as both a potential therapeutic agent and a hazardous substance.

Comparative Analysis

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, anticancer | Antibiotics development |

| 2-Aminobenzothiazole | Precursor for various derivatives | Synthesis of benzothiazole derivatives |

| 2-Phenylbenzothiazole | Antimicrobial, anticancer | Pharmaceutical applications |

Research Findings

Recent studies have demonstrated that this compound can effectively inhibit bacterial growth in vitro, showing potential as a novel antibiotic agent. Its unique structure enhances its stability and reactivity compared to similar compounds.

Additionally, ongoing research aims to explore its efficacy against resistant bacterial strains, which is a growing concern in medical treatment today.

Eigenschaften

IUPAC Name |

sodium;2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S.Na/c10-7(9(12)13)8-11-5-3-1-2-4-6(5)14-8;/h1-4,7H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSNPEYJOUYYBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FNNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443982-11-3 | |

| Record name | sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.